molecular formula C8H16N2O2 B109299 tert-Butyl azetidin-3-ylcarbamate CAS No. 91188-13-5

tert-Butyl azetidin-3-ylcarbamate

Cat. No.: B109299
CAS No.: 91188-13-5
M. Wt: 172.22 g/mol
InChI Key: NEMXVXVJGXZDRR-UHFFFAOYSA-N
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Description

tert-Butyl azetidin-3-ylcarbamate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis due to its stability and reactivity. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl azetidin-3-ylcarbamate typically involves the reaction of azetidine with tert-butyl chloroformate. The process can be summarized as follows:

    Starting Materials: Azetidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Azetidine is dissolved in an appropriate solvent like dichloromethane. Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl azetidin-3-ylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted azetidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl azetidin-3-ylcarbamate is used as a precursor for the synthesis of more complex molecules. Its stable azetidine ring makes it a valuable intermediate in the construction of heterocyclic compounds.

Biology

In biological research, this compound is often employed in the study of enzyme inhibitors and receptor ligands. Its structural features allow for the exploration of interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in the production of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl (2-azetidin-3-yl)ethylcarbamate
  • Benzyl azetidin-3-ylcarbamate

Uniqueness

Compared to similar compounds, tert-Butyl azetidin-3-ylcarbamate offers a unique combination of stability and reactivity. Its tert-butyl group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, the azetidine ring provides a rigid framework that can be exploited in the design of bioactive molecules.

Properties

IUPAC Name

tert-butyl N-(azetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMXVXVJGXZDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364023
Record name tert-Butyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91188-13-5
Record name tert-Butyl azetidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, 3-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl [1-(diphenylmethyl)-3-azetidinyl]carbamate in MeOH (10 mL) was treated with of 4.0 N HCl/dioxane (1 mL) and then reacted overnight with hydrogen gas at 50 psi. The reaction mixture was then filtered through a pad of Celite, concentrated and the crude residue was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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